molecular formula C16H20FN5O B2564802 4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2380043-72-9

4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B2564802
CAS No.: 2380043-72-9
M. Wt: 317.368
InChI Key: HUOIYQFQHJNCKK-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with ethyl, fluoro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the ethyl and fluoro groups: The ethyl and fluoro substituents can be introduced via electrophilic substitution reactions.

    Attachment of the piperidinyl group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Final coupling: The pyrimidin-2-yloxy group is introduced through a coupling reaction, typically using pyrimidin-2-ol and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-2-13-14(17)15(21-11-20-13)22-8-3-5-12(9-22)10-23-16-18-6-4-7-19-16/h4,6-7,11-12H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOIYQFQHJNCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC(C2)COC3=NC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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